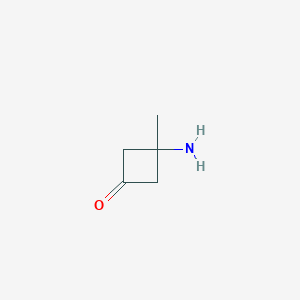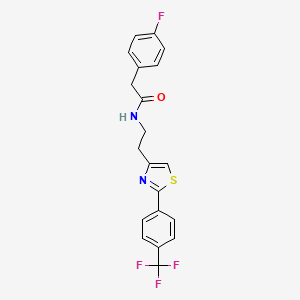![molecular formula C15H14O3 B2765792 3-[(2-Methylbenzyl)oxy]benzoic acid CAS No. 926228-86-6](/img/structure/B2765792.png)
3-[(2-Methylbenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H14O3 . The InChI key for this compound is BENLLRCXXCQLTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C15H14O3, and it has a molecular weight of 242.27 .Aplicaciones Científicas De Investigación
Solubility Studies in Pharmaceuticals
- The solubility of salts of benzylamine derivatives, including p-substituted benzoic acid derivatives, has been extensively studied. These derivatives have been shown to have significantly higher solubility than their counterparts, which is vital in pharmaceutical applications where solubility is a key factor for drug efficacy (Parshad et al., 2004).
Corrosion Inhibition in Metals
- Derivatives of benzoic acid, including 3-[(2-Methylbenzyl)oxy]benzoic acid, have been explored as corrosion inhibitors for metals in acidic environments. These compounds are effective in protecting metal surfaces against corrosion, thereby extending the life and maintaining the integrity of metal structures in industrial applications (Saady et al., 2018).
Applications in Food and Cosmetics
- Benzoic acid derivatives are commonly used as preservatives in food, cosmetics, and pharmaceutical products due to their antibacterial and antifungal properties. Their wide range of applications includes flavoring agents, enhancing shelf life, and maintaining product safety (del Olmo et al., 2017).
In Liquid Crystal Technology
- Benzoic acid derivatives, including this compound, have been utilized in the synthesis of liquid-crystalline materials. These materials find applications in electronic displays and other advanced optical technologies due to their unique properties of light modulation (Kishikawa et al., 2008).
Biological and Medicinal Applications
- The study of benzoic acid derivatives has extended into areas like antimicrobial activities, exploring their potential in combating various bacterial strains. This research opens avenues for developing new pharmaceutical agents and therapeutic approaches (Satpute et al., 2018).
Environmental Applications
- Research into the degradation and transformation of benzoic acid derivatives has implications for environmental remediation. This includes the study of their breakdown and metabolism in various biological and ecological systems, which is crucial for understanding and mitigating environmental pollution (Chen et al., 2016).
Chemical Synthesis and Material Science
- Benzoic acid derivatives are used in the synthesis of complex organic compounds and materials. Their reactivity and versatility make them valuable in creating a wide range of chemicals and materials with specific properties and applications (Goodman & Detty, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-methylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCPGAMWSFORNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2765710.png)


![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)
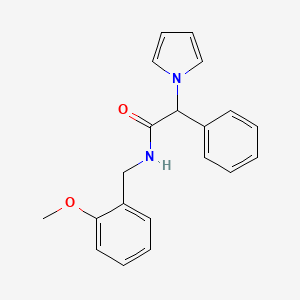
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)

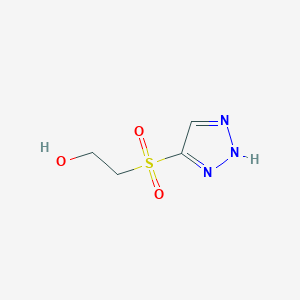

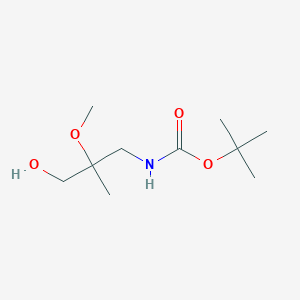
![1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2765723.png)
